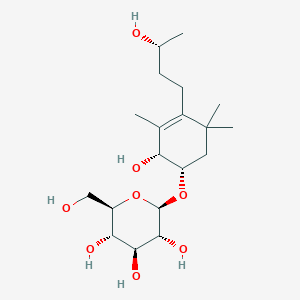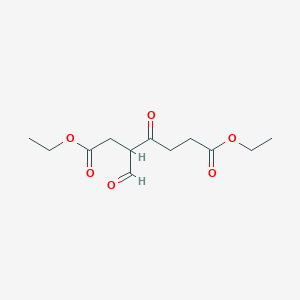![molecular formula C6H12O2 B1365754 [1-(Hydroxymethyl)cyclobutyl]methanol CAS No. 4415-73-0](/img/structure/B1365754.png)
[1-(Hydroxymethyl)cyclobutyl]methanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[1-(Hydroxymethyl)cyclobutyl]methanol” consists of a cyclobutyl ring with a hydroxymethyl group attached to it. Cycloalkanes, including cyclobutanes, are not flat molecules. They exist as “puckered rings” due to the strain in the ring .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Hydroxymethyl)cyclobutyl]methanol” are not available, cycloalkanes can undergo various chemical reactions. For example, cyclopropanes can be synthesized through cobalt-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
“[1-(Hydroxymethyl)cyclobutyl]methanol” is a white to off-white solid at room temperature, and it is soluble in water and some organic solvents. The general formula for a cycloalkane like this is CnH2n .Applications De Recherche Scientifique
Photochemical Reactions
- Photoaddition in Methanol : Research by Baldry (1975) reveals that the irradiation of phenyl- and diphenyl-butadienes in methanol produces cyclobutyl ethers, demonstrating the potential of [1-(Hydroxymethyl)cyclobutyl]methanol in photochemical applications (Baldry, 1975).
Catalysis and Chemical Synthesis
- Catalytic C–C Coupling : Moran et al. (2011) highlight an iridium-catalyzed C–C coupling process involving methanol and allenes, potentially relevant for the synthesis of higher alcohols using compounds like [1-(Hydroxymethyl)cyclobutyl]methanol (Moran et al., 2011).
- Nanoparticle Synthesis : Pushpanathan and Kumar (2014) describe the use of a hetero bicyclic compound similar to [1-(Hydroxymethyl)cyclobutyl]methanol in the synthesis and characterization of Zn nanoparticles (Pushpanathan & Kumar, 2014).
Molecular Structure and Properties
- Hydrogen Bonding Studies : Møllendal et al. (2004) studied intramolecular hydrogen bonding in molecules like (1-fluorocyclopropyl)methanol, which can provide insights into the properties of [1-(Hydroxymethyl)cyclobutyl]methanol (Møllendal et al., 2004).
Organic Chemistry Applications
- Rearrangement and Synthesis : El-Hachach et al. (1999) discuss the synthesis and rearrangement of cyclobutyl methanol, which can provide foundational knowledge for manipulating [1-(Hydroxymethyl)cyclobutyl]methanol in organic synthesis (El-Hachach et al., 1999).
- Methanol as a Hydrogen Source : Sarki et al. (2021) explore methanol as a hydrogen source and C1 synthon, emphasizing its utility in organic synthesis and potentially involving [1-(Hydroxymethyl)cyclobutyl]methanol (Sarki et al., 2021).
Environmental and Safety Considerations
- Methanol's Environmental Impact : Offermanns et al. (2014) provide an overview of methanol’s properties, including its environmental impact, which is pertinent to the safe handling of related compounds like [1-(Hydroxymethyl)cyclobutyl]methanol (Offermanns et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[1-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIBBWVNCPTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403722 | |
| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Hydroxymethyl)cyclobutyl]methanol | |
CAS RN |
4415-73-0 | |
| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,1-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)


